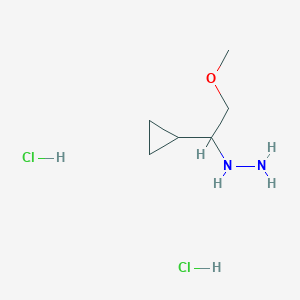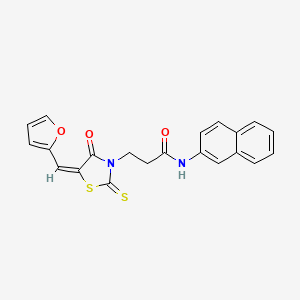
(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 2044713-74-6 . It has a molecular weight of 203.11 and is extensively used in scientific research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2O.2ClH/c1-9-4-6 (8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The chemical compound (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride, through its derivatives, has been studied for its potential in synthesizing new compounds with antimicrobial and antitubercular activities. For instance, new pyrazoline and isoxazole derivatives synthesized from hydrazine hydrate have demonstrated significant antimicrobial properties. These compounds were tested against various microbes, highlighting the potential of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride derivatives in contributing to the development of new antimicrobial agents (Vyas et al., 2008).
Nucleophilic Addition Reactions
Donor-acceptor cyclopropanes, reacting under Lewis acid with hydrazonyl chlorides, afford tetrahydropyridazines. This process, considered a [3+3]-cycloaddition, involves (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride or its analogs. It offers an efficient method for accessing a variety of structurally diverse pyridazine derivatives, underlining the compound's utility in synthetic chemistry for creating complex cyclic structures (Garve et al., 2016).
Development of Antiproliferative Agents
Research into the derivatives of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride has also contributed to the development of antiproliferative agents. A compound synthesized from this chemical showed significant inhibitory activity against cancer cell lines. This underscores the potential of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride in the synthesis of compounds with potential therapeutic applications, especially in oncology (Lu et al., 2021).
Environmental and Biological Sensing
The compound has been used in the design of fluorescent probes for environmental and biological applications. A specific study detailed the synthesis of a fluorescent probe for detecting hydrazine in water samples, demonstrating the compound's role in environmental monitoring and public health. Such applications highlight the versatility of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride and its derivatives in various scientific fields, including environmental science and sensor technology (Zhu et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-cyclopropyl-2-methoxyethyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-9-4-6(8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSDDPHUFINEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl N-[4-(bromomethyl)phenyl]carbamate](/img/structure/B2695344.png)


![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)
![1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2695352.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2695357.png)
![Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2695358.png)
![N-[1-(3-Bromophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2695359.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2695360.png)
![Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2695361.png)
![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)